![molecular formula C21H19BrN2O3 B14339764 N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide CAS No. 93825-68-4](/img/structure/B14339764.png)
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a bromine atom, two methoxy groups, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of a dimethoxybenzene derivative followed by coupling with a pyridine carboxamide. The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination and palladium-catalyzed cross-coupling reactions for the formation of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules
Mécanisme D'action
The mechanism of action of N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure with a chloro group instead of a pyridine ring.
4-Bromo-2,5-dimethoxyphenethylamine: Similar structure with an ethylamine group instead of a pyridine carboxamide.
Uniqueness
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to the presence of both a pyridine ring and a carboxamide group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
93825-68-4 |
|---|---|
Formule moléculaire |
C21H19BrN2O3 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
N-[4-bromo-2-[dimethoxy(phenyl)methyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-26-21(27-2,16-6-4-3-5-7-16)18-14-17(22)8-9-19(18)24-20(25)15-10-12-23-13-11-15/h3-14H,1-2H3,(H,24,25) |
Clé InChI |
OACXSIBWGHCMHA-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



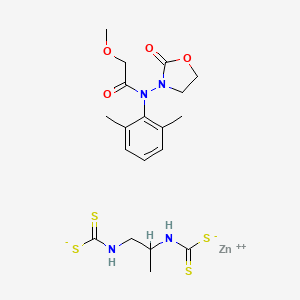
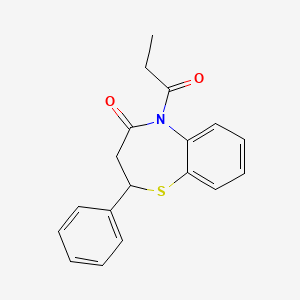
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)

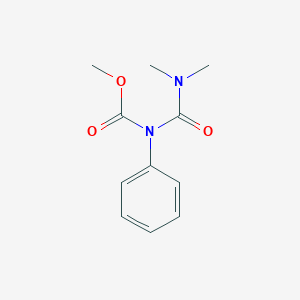

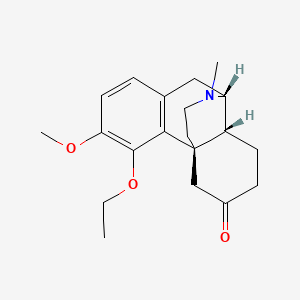
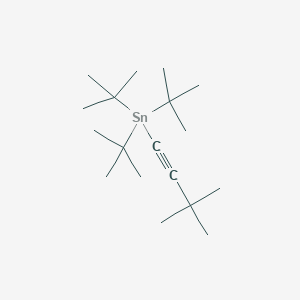
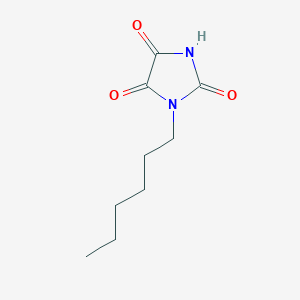

![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)


